molecular formula C15H25NO3S B4626799 N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide

Cat. No.: B4626799
M. Wt: 299.4 g/mol
InChI Key: KVKBBKGGOJXQPL-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide is an organic compound with the molecular formula C15H25NO3S. This compound is characterized by the presence of a sulfonamide group attached to a butane chain, which is further connected to a phenyl ring substituted with tert-butyl and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide typically involves the reaction of 5-tert-butyl-2-methoxyaniline with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide: Unique due to the combination of tert-butyl and methoxy substituents on the phenyl ring.

    N-(5-tert-butyl-2-hydroxyphenyl)butane-1-sulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-tert-butyl-2-chlorophenyl)butane-1-sulfonamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors .

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-6-7-10-20(17,18)16-13-11-12(15(2,3)4)8-9-14(13)19-5/h8-9,11,16H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKBBKGGOJXQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=CC(=C1)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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